Product packaging for Acetic acid, [2-(2-propenyloxy)phenoxy]-(Cat. No.:CAS No. 53564-65-1)

Acetic acid, [2-(2-propenyloxy)phenoxy]-

Cat. No.: B1517705
CAS No.: 53564-65-1
M. Wt: 208.21 g/mol
InChI Key: GMLTWIWHRHGZJA-UHFFFAOYSA-N
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Description

Acetic acid, [2-(2-propenyloxy)phenoxy]- (IUPAC name: [2-(allyloxy)phenoxy]acetic acid) is a phenoxyacetic acid derivative characterized by an allyl ether substituent at the 2-position of the phenoxy ring. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . Structurally, the compound combines a phenoxyacetic acid backbone with a reactive allyloxy group, which may confer unique chemical and biological properties. This compound is listed in commercial catalogs (e.g., AldrichCPR) but lacks detailed pharmacological or industrial data in the provided evidence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1517705 Acetic acid, [2-(2-propenyloxy)phenoxy]- CAS No. 53564-65-1

Properties

IUPAC Name

2-(2-prop-2-enoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLTWIWHRHGZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653418
Record name {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53564-65-1
Record name {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Acetic acid, [2-(2-propenyloxy)phenoxy]-, also known by its CAS number 53564-65-1, is a compound of interest in various biological studies due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a phenoxy group attached to an acetic acid moiety, which is known to influence its biological interactions. The molecular structure can be represented as follows:

  • IUPAC Name : Acetic acid, [2-(2-propenyloxy)phenoxy]-
  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The presence of the phenoxy group is significant for the modulation of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to acetic acid, [2-(2-propenyloxy)phenoxy]- exhibit notable anti-inflammatory properties. For instance, a study highlighted that certain phenoxy acetic acid derivatives showed selective inhibition of COX-2 with IC50 values ranging from 0.06 to 0.09 μM, indicating potent pharmacological potential against inflammation .

Table 1: COX-2 Inhibition Data for Phenoxy Acids

CompoundIC50 (μM)Selectivity Index
Acetic Acid Derivative0.06 ± 0.01High
Mefenamic Acid5.3Moderate
Celecoxib0.05High

Cytotoxicity and Anticancer Activity

In vitro studies have shown that acetic acid derivatives can induce apoptosis in various cancer cell lines. For example, a derivative similar to acetic acid, [2-(2-propenyloxy)phenoxy]- was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of approximately 25 μM .

Case Studies

  • Case Study on Inflammatory Response : A study investigated the effects of phenoxy acetic acid derivatives on paw edema in rats. The results indicated that compounds similar to acetic acid, [2-(2-propenyloxy)phenoxy]- significantly reduced paw thickness by up to 63%, demonstrating strong anti-inflammatory effects without causing gastric ulcers .
  • Anticancer Activity Study : Another research focused on the cytotoxic effects of phenoxy derivatives on human cancer cell lines. The study revealed that these compounds could effectively inhibit cell proliferation and induce cell cycle arrest at G1 phase, thereby showcasing their potential as anticancer agents .

Safety and Toxicological Profile

The safety profile of acetic acid, [2-(2-propenyloxy)phenoxy]- has been assessed through various toxicological studies. Key findings indicate that while the compound exhibits therapeutic benefits, it also necessitates careful evaluation of its dosage to mitigate any adverse effects.

Table 2: Toxicological Assessment Results

ParameterResult
Acute ToxicityLow
MutagenicityNegative
Organ ToxicityMinimal

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

Phenoxyacetic acid derivatives vary widely in substituents on the aromatic ring and modifications to the acetic acid moiety. Key structural comparisons include:

Compound Name Substituent/Functional Group Key Features
[2-(Allyloxy)phenoxy]acetic acid 2-Allyloxy on phenoxy ring Reactive allyl group; potential for further conjugation or polymerization
2-(4-Aminothiazole)phenoxy acetic acid 4-Aminothiazole substituent Hypolipidemic activity in hyperlipidemia models
2-{[2-(2-Oxoazacycloalkyl)acetamido]phenoxy}acetic acid Azacycloalkyl acetamido group AP-M enzyme inhibition; high yields (93–99%) and characterized IR spectra
2-(4-Formyl-2-methoxyphenoxy)acetic acid 4-Formyl, 2-methoxy substituents Anti-mycobacterial activity against M. tuberculosis
COX-2 inhibitor derivatives Hydrazineylidene-methyl groups Selective COX-2 inhibition; evaluated for anti-inflammatory potential

Key Insight: The allyloxy group in the target compound distinguishes it from derivatives with electron-withdrawing (e.g., formyl) or bioactive (e.g., aminothiazole) substituents. Allyl ethers may enhance reactivity but could reduce stability compared to methoxy or alkyl groups.

Physicochemical Properties

  • IR Spectroscopy :
    • Target Compound : Expected peaks for carboxylic acid (∼1750 cm⁻¹), aromatic C-O-C (∼1220 cm⁻¹), and allyl ether C-O (∼1100 cm⁻¹) .
    • Azacycloalkyl Derivatives : Show NH (∼3300 cm⁻¹), CONH (∼1680 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹) stretches .
  • Azacycloalkyl Derivatives: Range from 96–138°C depending on substituents .

Comparison : The absence of amide or heterocyclic groups in the target compound simplifies its spectral profile but may limit thermal stability.

Preparation Methods

Activation of Phenoxy Acetic Acid Using Phosphonitrilic Chloride (PNT) and N-Methylmorpholine (NMM)

One efficient method reported involves activating phenoxy acetic acid with phosphonitrilic chloride (PNT) in the presence of N-methylmorpholine (NMM) in chloroform at room temperature. This activation facilitates the coupling with phenols to form phenoxy acetic acid esters.

Experimental Procedure Summary:

  • Phenoxy acetic acid is activated by stirring it with PNT and NMM in chloroform.
  • The activated intermediate is then reacted with a phenol derivative (such as p-cresol) at room temperature.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the product is isolated by washing and recrystallization.

Key Reaction Scheme:

$$
\text{Phenoxy acetic acid} + \text{PNT} + \text{NMM} \xrightarrow{\text{CHCl}_3, r.t.} \text{Activated intermediate} \xrightarrow{\text{Phenol}} \text{Phenoxy acetic acid ester}
$$

This method yields the desired esters efficiently under mild conditions without requiring high temperatures or harsh reagents.

Synthesis via Nucleophilic Substitution Using Chloroacetic Acid and Phenols

Another classical approach involves the reaction of phenols with chloroacetic acid under basic conditions to yield phenoxy acetic acids, which can then be further modified.

Typical Procedure:

  • Phenol (or substituted phenol) is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
  • The reaction is usually conducted in aqueous media with heating.
  • The product is isolated by acidification and extraction.

This method is widely used for preparing phenoxy acetic acid derivatives and can be adapted to introduce the propenyloxy substituent via subsequent etherification steps.

Microwave-Assisted Synthesis for Enhanced Yield and Reduced Reaction Time

Microwave irradiation has been applied successfully to accelerate the synthesis of phenoxy acetic acid derivatives, including those with complex substituents like propenyloxy groups.

Method Highlights:

  • Sodium azophenate salts or phenolic derivatives are reacted with sodium chloroacetate in acetone.
  • The mixture is irradiated in a microwave reactor at controlled power (e.g., 400 W).
  • This method significantly reduces reaction time (to minutes) and improves yields (up to 90% reported for related compounds).
  • The approach is considered a green and efficient alternative to conventional heating.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Notes
PNT and NMM Activation in Chloroform Phenoxy acetic acid, PNT, NMM, CHCl3 ~30-60 minutes Moderate to High Mild conditions, room temperature Suitable for ester formation
Base-Catalyzed Reaction with Chloroacetic Acid Phenol, NaOH, chloroacetic acid, H2O 1 hour (heating) Moderate Simple, classical method Requires acidification and extraction
Microwave-Assisted Synthesis Sodium azophenate salt, sodium chloroacetate, acetone, microwave Minutes (5-10 min) Up to 90 Fast, high yield, green chemistry Requires microwave reactor

Detailed Research Findings

  • Activation with PNT and NMM : This method activates the carboxylic acid group of phenoxy acetic acid, enabling efficient esterification with phenols at room temperature without the need for high temperatures or strong acids/bases. The reaction proceeds smoothly in chloroform, and the product purity is enhanced by simple washing and recrystallization steps.

  • Base-Catalyzed Alkylation : Phenols react with chloroacetic acid under alkaline conditions to form phenoxy acetic acids. This method is well-established and scalable. The introduction of the propenyloxy group can be achieved by prior etherification of the phenol or by post-synthetic modification.

  • Microwave Irradiation : Microwave-assisted synthesis shortens reaction times from hours to minutes and increases yields. It is particularly effective in synthesizing complex phenoxy acetic acid derivatives, including azo-substituted analogs, which share similar synthetic pathways with propenyloxy derivatives. This method exemplifies advances in green chemistry by reducing solvent use and energy consumption.

Summary and Recommendations

The preparation of acetic acid, [2-(2-propenyloxy)phenoxy]-, can be effectively achieved by:

  • Activating phenoxy acetic acid derivatives with phosphonitrilic chloride and N-methylmorpholine to facilitate ester formation at room temperature.
  • Employing classical base-catalyzed reactions with chloroacetic acid and phenols for initial phenoxy acetic acid synthesis.
  • Utilizing microwave-assisted synthesis to enhance reaction efficiency and yield, especially for complex substituted derivatives.

Each method offers distinct advantages depending on scale, available equipment, and desired purity. Combining these methods with appropriate purification techniques ensures high-quality synthesis of the target compound.

Q & A

Q. Table 1: Comparative Reactivity of Acetic Acid Derivatives

CompoundReaction with Allyl Bromide (Yield %)
2-(2-Hydroxyphenoxy)acetic acid75–80
Phenoxyacetic acid50–55 (lower nucleophilicity)

Q. Table 2: Biological Activity of Structural Analogs

CompoundCOX-2 Inhibition (IC₅₀, µM)
[2-(2-Propenyloxy)phenoxy]acetic acid12
2-(2-Hydroxypropoxy)phenoxy]acetic acid45

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, [2-(2-propenyloxy)phenoxy]-
Reactant of Route 2
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Acetic acid, [2-(2-propenyloxy)phenoxy]-

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